molecular formula C8H4F4O B067439 3-Fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 188815-30-7

3-Fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B067439
CAS No.: 188815-30-7
M. Wt: 192.11 g/mol
InChI Key: UZZYXZWSOWQPIS-UHFFFAOYSA-N
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Description

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is a compound commonly formed during the Maillard reaction, a nonenzymatic browning reaction between carbonyl groups of reducing sugars and amino groups from amino acids, peptides, or proteins. This compound is known for its antioxidant properties and is found in various natural extracts and foods such as whole wheat bread, prunes, rose tea, and roasted tigernut oil .

Preparation Methods

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is typically synthesized through the Maillard reaction. This reaction involves reducing sugars (such as glucose or fructose) and amino acids (such as proline, alanine, asparagine, threonine, tyrosine, and lysine). The reaction conditions include a temperature of around 150°C, and the formation of the compound is influenced by the molar ratios of reactants, reaction time, and temperature . Industrial production methods often involve solid-state Maillard reaction systems, where the reaction is carried out in a controlled environment to optimize yield and purity .

Chemical Reactions Analysis

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one undergoes various chemical reactions, including oxidation and reduction. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals. Common reagents used in these reactions include 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical, 2,2′-diphenyl-1-picrylhydrazyl radical, and galvinoxyl radical . The major products formed from these reactions are derivatives of the original compound with modified antioxidant activities .

Scientific Research Applications

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one has numerous scientific research applications. In chemistry, it is studied for its role in the Maillard reaction and its antioxidant properties. In biology and medicine, the compound is investigated for its potential health benefits, including its ability to scavenge free radicals and reduce oxidative stress . In the food industry, it is used to enhance the flavor and aroma of heat-treated foods .

Comparison with Similar Compounds

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is similar to other Maillard reaction products such as 5-hydroxymethylfurfural, furfural, and 5-methylfurfural. it is unique in its strong antioxidant activity and its formation through the 2,3-enolization pathway . These similar compounds also possess antioxidant properties but differ in their chemical structures and specific activities .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZYXZWSOWQPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345582
Record name 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188815-30-7
Record name 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(trifluoromethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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